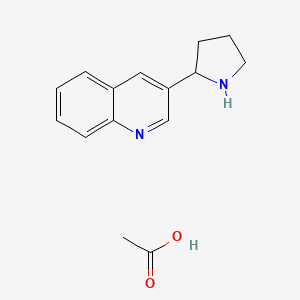

3-(Pyrrolidin-2-yl)quinoline acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;3-pyrrolidin-2-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.C2H4O2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13;1-2(3)4/h1-2,4-5,8-9,13-14H,3,6-7H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCONXHVHGMPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(NC1)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Biological Activities of Pyrrolidinyl Quinoline Derivatives

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The diverse biological effects of pyrrolidinyl quinoline (B57606) derivatives stem from their ability to interact with a variety of molecular targets. These interactions can lead to the modulation of key cellular processes.

Pyrrolidinyl quinoline derivatives have been identified as potent inhibitors of several enzyme kinases, which are crucial regulators of cellular signaling pathways. For instance, certain pyrrolo-quinoline γ-lactones have demonstrated inhibitory activity against members of the PI3-kinase related kinase (PIKK) family, such as the Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR). nih.gov The inhibitory potency of these compounds appears to be linked to the presence of an electrophilic exocyclic double bond conjugated to the carbonyl group of the γ-lactone ring. nih.gov

One notable derivative, DK8G557, exhibited IC50 values of 0.6 µM and 7.0 µM for ATM and mTOR, respectively. nih.gov Another compound, HP9912, showed IC50 values of 0.5 µM and 6.5 µM for mTOR and ATM, respectively. nih.gov These findings suggest that the pyrrolo-quinoline scaffold can be a valuable template for developing selective inhibitors of PIKKs, which are attractive targets for cancer therapy. nih.gov

Furthermore, other quinoline derivatives, such as quinoline-8-sulfonamides, have been investigated as inhibitors of the tumor cell-specific M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov PKM2 is a key glycolytic enzyme that plays a critical role in cancer metabolism, and its modulation represents a promising strategy for developing selective anticancer agents. nih.gov

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| DK8G557 | ATM | 0.6 |

| DK8G557 | mTOR | 7.0 |

| HP9912 | mTOR | 0.5 |

| HP9912 | ATM | 6.5 |

The quinoline ring system is known to interact with nucleic acids, and this property is retained in some of its pyrrolidinyl derivatives. Quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs). biorxiv.org The mechanism of inhibition can involve the intercalation of the quinoline moiety into the DNA substrate, thereby preventing the enzyme from accessing its target site. biorxiv.org This mode of action has been described as "DNA competitive." biorxiv.org

In addition to DNA, some quinoline derivatives can also interact with RNA. For example, certain quinoline and quinazoline (B50416) derivatives have been found to inhibit the RNA synthesis driven by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). researchgate.net This suggests that these compounds could interfere with viral replication by targeting the viral genetic material or the enzymes involved in its processing.

The interaction with DNA can also lead to the modulation of transcription. A novel quinoline compound, Q3, has been shown to inhibit the canonical NF-κB transcription factor pathway. nih.gov This inhibition was observed to reduce the transcription of TNF-induced genes. nih.gov

The structural versatility of the pyrrolidinyl quinoline scaffold allows for its adaptation to interact with various receptors, acting as either agonists or antagonists. For example, enantiomerically pure quinoline-based derivatives have been synthesized and evaluated as κ-opioid receptor (KOR) agonists. nih.gov The (4aR,8S,8aS)-configured enantiomer of one such compound displayed a sub-nanomolar KOR affinity (Ki = 0.81 nM), which was over 200 times higher than that of its enantiomer. nih.gov This compound was found to be a KOR agonist in both cAMP and β-arrestin-2 recruitment assays. nih.gov

In another study, a series of pyrrolo[3,2,1-ij]quinoline derivatives were synthesized and evaluated for their activity at serotonin (B10506) receptors. These compounds were identified as 5-HT2c receptor agonists with selectivity over the 5-HT2a receptor, suggesting their potential therapeutic application in conditions like epilepsy and obesity. researchgate.net Furthermore, novel 3-benzylquinolin-2(1H)-one derivatives have been identified as potent and selective full agonists of the GPR55 receptor. mdpi.com

The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery, and the quinoline scaffold has been explored for this purpose. nih.govajwilsonresearch.comleeds.ac.uk While direct evidence for "3-(Pyrrolidin-2-yl)quinoline acetate" in disrupting PPIs is not available, the general principle has been applied to other complex heterocyclic systems. For instance, small molecules have been developed to disrupt the interaction between the molecular chaperone Hsp90 and its co-chaperones or client proteins as a novel approach to Hsp90 inhibition. nih.govresearchgate.net This strategy offers an alternative to traditional active site inhibition and can lead to more selective therapeutic agents. nih.gov

Cellular and Subcellular Effects Mediated by Pyrrolidinyl Quinoline Structures

The molecular interactions of pyrrolidinyl quinoline derivatives translate into a range of cellular and subcellular effects, most notably the modulation of cell growth and survival pathways.

A significant body of research has highlighted the antiproliferative and pro-apoptotic effects of pyrrolidinyl quinoline derivatives in various cancer cell lines. nih.govnih.gov One specific compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), has been shown to induce G2/M phase arrest and mitochondrial-dependent apoptotic cell death in human leukemia (HL-60) cells. nih.gov

The mechanism of action of Smh-3 involves the inhibition of CDK1 activity, leading to a decrease in the protein levels of CDK1, cyclin A, and cyclin B, which are key regulators of the G2/M transition. nih.gov Furthermore, Smh-3 was found to induce apoptosis by suppressing the protein levels of AKT, p-AKT, p-mTOR, and p-BAD, while increasing the levels of the pro-apoptotic protein BAD. nih.gov This ultimately leads to the activation of the caspase cascade, including caspase-9, -7, and -3, and the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF). nih.gov

Novel pyrrolo[3,2,f]quinoline derivatives have also been synthesized and demonstrated to possess cell growth inhibitory properties, particularly against leukemia cell lines. nih.gov While these compounds can stimulate topoisomerase II poisoning at high concentrations, this is not believed to be their primary mechanism of action for inhibiting cell growth. nih.gov

| Cellular Process | Effect of Smh-3 | Key Molecular Targets/Pathways |

|---|---|---|

| Cell Cycle | G2/M Phase Arrest | Inhibition of CDK1 activity; Decreased protein levels of CDK1, Cyclin A, and Cyclin B |

| Apoptosis | Induction of Mitochondrial-Dependent Apoptosis | Suppression of AKT/mTOR signaling; Upregulation of BAD; Activation of Caspase-9, -7, and -3 |

Inhibition of Angiogenesis and Metastasis-Related Processes

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. nih.gov Several quinoline derivatives have demonstrated anti-angiogenic properties, often by targeting key signaling pathways involved in endothelial cell proliferation and migration. One of the primary mechanisms involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The binding of VEGF to VEGFR2 triggers a signaling cascade that is fundamental to angiogenesis. nih.gov Studies on certain quinazoline derivatives, which share a core heterocyclic structure with quinolines, have shown potent inhibitory activity against VEGFR2, thereby blocking downstream signaling pathways such as the Akt/mTOR/p70s6k pathway. nih.gov This inhibition leads to a reduction in the proliferation and migration of endothelial cells, ultimately hindering the formation of new blood vessels that tumors need to grow and spread. nih.gov

In addition to inhibiting angiogenesis, quinoline derivatives have also been implicated in the direct inhibition of metastasis. The metastatic cascade is a complex process involving cell invasion, migration, and colonization of distant sites. Research on compounds like tasquinimod, a quinoline-3-carboxamide, has revealed that it can interfere with the metastatic process by modulating the tumor microenvironment. researchgate.net Mechanistically, this can involve the upregulation of anti-angiogenic factors like thrombospondin-1 and the downregulation of hypoxia-inducible genes such as VEGF, CXCR4, and LOX. researchgate.net These molecular changes can collectively suppress the establishment of tumors in secondary sites, such as the bone. researchgate.net While these findings are for related quinoline structures, they suggest a plausible mechanistic framework for the potential anti-angiogenic and anti-metastatic effects of 3-(Pyrrolidin-2-yl)quinoline acetate (B1210297).

| Compound Class | Mechanism of Action | Key Molecular Targets | Biological Outcome |

| Quinazoline Derivatives | Inhibition of VEGFR2 signaling pathway | VEGFR2, Akt, mTOR, p70s6k | Inhibition of endothelial cell proliferation and migration, anti-angiogenesis |

| Quinoline-3-carboxamides (B1200007) (e.g., Tasquinimod) | Modulation of tumor microenvironment | VEGF, CXCR4, LOX, Thrombospondin-1 | Inhibition of metastasis, suppression of tumor establishment in distant organs |

Alterations in Membrane Permeability and Integrity

Furthermore, some quinoline derivatives have been investigated for their ability to interact with membrane proteins that regulate permeability, such as P-glycoprotein, an efflux pump that expels xenobiotics from the cell. microbenotes.com Inhibition of such pumps can lead to increased intracellular accumulation of the compound, potentially enhancing its therapeutic effect. microbenotes.com The basic nitrogen atom in the pyrrolidine (B122466) ring could also influence membrane interactions through electrostatic interactions with negatively charged components of the cell membrane. However, without direct experimental evidence, the precise impact of 3-(Pyrrolidin-2-yl)quinoline acetate on membrane permeability and integrity remains a subject for future investigation.

Mechanistic Basis of Antimicrobial Activity

The bacterial cell wall, composed primarily of peptidoglycan, is an essential structure for bacterial survival and a prime target for antibiotics. nih.gov A promising and less exploited strategy for new antibiotics is to target the early cytoplasmic steps of peptidoglycan biosynthesis. nih.gov One of the key enzymes in this pathway is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). nih.gov Recent research has identified pyrrolidinedione-based compounds as novel reversible inhibitors of MurA. nih.gov These inhibitors have been shown to be effective against both wild-type MurA and a fosfomycin-resistant mutant (C115D), indicating a different binding mechanism than the established antibiotic fosfomycin. nih.gov The ability of a pyrrolidine-containing scaffold to inhibit a crucial enzyme in the bacterial cell wall synthesis pathway suggests a potential mechanism for the antibacterial activity of pyrrolidinyl quinoline derivatives.

| Compound Class | Enzyme Target | Pathway | Significance |

| Pyrrolidinedione-based inhibitors | MurA | Peptidoglycan Biosynthesis (Cytoplasmic step) | Effective against wild-type and fosfomycin-resistant strains |

The fungal cell wall, distinct from its bacterial counterpart, is primarily composed of chitin (B13524), glucans, and mannoproteins. Chitin synthase is a critical enzyme responsible for the synthesis of chitin, making it an attractive target for antifungal drug development. mdpi.com A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed and synthesized, demonstrating significant inhibitory effects against chitin synthase. mdpi.com Enzyme kinetics studies revealed that these compounds act as non-competitive inhibitors of this enzyme. mdpi.com The disruption of chitin synthesis weakens the fungal cell wall, leading to osmotic instability and cell death. nih.gov This mechanism is further supported by sorbitol protection assays, which confirmed that these compounds indeed target the fungal cell wall. nih.gov These findings strongly suggest that interference with chitin synthesis is a key mechanistic basis for the antifungal activity of certain pyrrolidinyl quinoline derivatives.

| Compound Class | Enzyme Target | Mechanism | Effect |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Chitin Synthase | Non-competitive inhibition | Disruption of fungal cell wall synthesis, leading to osmotic lysis |

A significant mechanism of bacterial resistance to antibiotics is the active efflux of drugs from the cell, mediated by efflux pumps. nih.gov Overcoming this resistance is a major challenge in antimicrobial therapy. Quinoline derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). nih.gov By blocking these pumps, EPIs can restore the efficacy of existing antibiotics to which bacteria have developed resistance. The mechanism of action of these quinoline-based EPIs is believed to involve competitive inhibition of the efflux pump, thereby preventing the expulsion of the antibiotic from the bacterial cell. nih.gov This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect. While specific studies on 3-(Pyrrolidin-2-yl)quinoline acetate as an EPI are needed, the general activity of the quinoline scaffold in this regard points to a plausible role in combating antibiotic resistance.

Mechanistic Basis of Antiviral Activity

The quinoline scaffold is present in several compounds with known antiviral activity. Research into novel quinoline derivatives has demonstrated their potential against various viruses, including the Dengue virus. One study on two novel quinoline derivatives showed a dose-dependent inhibition of Dengue virus serotype 2. nih.gov The mechanistic investigation revealed that these compounds were able to impair the accumulation of the viral envelope glycoprotein (B1211001) within infected cells. nih.gov This suggests that the antiviral action may occur during the early stages of the viral infection cycle. nih.gov Importantly, these compounds did not exhibit direct virucidal activity, indicating that their mechanism is not simply to destroy the virus particles but rather to interfere with their replication process within the host cell. nih.gov This provides a specific molecular basis for the potential antiviral effects of pyrrolidinyl quinoline derivatives.

Inhibition of Viral Replication Enzymes (e.g., RNA Polymerase)

A critical strategy in the development of antiviral therapeutics is the targeting of viral enzymes essential for replication. For many RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a key enzyme responsible for replicating the viral genome. Pyrrolidinyl quinoline derivatives have emerged as potential inhibitors of this crucial viral enzyme.

In a study screening 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RdRp, several compounds demonstrated potent inhibitory activity. researchgate.netbohrium.comnih.gov Structure-activity relationship analyses revealed that the nature of the substituent at the 2-position of the quinoline ring significantly influenced the compound's efficacy. researchgate.net Notably, the presence of a pyrrolidinyl group at this position was found to be a key determinant of the inhibitory activity against SARS-CoV-2 RdRp. researchgate.net While piperidyl, morpholinyl, and N-methylpiperazinyl groups at the same position resulted in diminished activity, the pyrrolidinyl moiety conferred potent inhibition of RNA synthesis. researchgate.net

The inhibitory mechanism of these compounds is believed to involve binding to the RdRp enzyme, thereby interfering with its ability to synthesize viral RNA. This disruption of the viral replication cycle ultimately leads to a reduction in viral load. The potent activity of certain pyrrolidinyl quinoline derivatives highlights their potential as scaffolds for the development of novel antiviral agents targeting viral polymerases.

Impairment of Viral Envelope Glycoprotein Accumulation

In addition to targeting viral enzymes, another antiviral strategy involves disrupting the formation and function of viral structural proteins. The envelope glycoproteins of many viruses are essential for viral entry into host cells and for the assembly of new virions. Research has shown that certain quinoline derivatives can interfere with the accumulation of these vital proteins.

In a study investigating the antiviral activity of novel quinoline derivatives against Dengue virus serotype 2 (DENV-2), two compounds were found to significantly impair the accumulation of the viral envelope glycoprotein in infected Vero cells. documentsdelivered.comresearchgate.netbohrium.commdpi.comnih.gov This effect was observed in a dose-dependent manner and correlated with a reduction in the yield of infectious virus particles. researchgate.netmdpi.comnih.gov The mechanism is thought to occur at an early stage of the viral life cycle and is not due to direct virucidal activity. documentsdelivered.comresearchgate.netbohrium.commdpi.comnih.gov By reducing the intracellular levels of the envelope glycoprotein, these compounds effectively hinder the assembly of new, infectious virions. bohrium.commdpi.com

The following table summarizes the antiviral activity of two novel quinoline derivatives against DENV-2 and their effect on viral envelope glycoprotein accumulation.

| Compound | Antiviral Activity (DENV-2) | Effect on Envelope Glycoprotein Accumulation |

| Compound 1 | Dose-dependent inhibition | Impaired accumulation in infected cells documentsdelivered.comresearchgate.netbohrium.commdpi.comnih.gov |

| Compound 2 | Dose-dependent inhibition | Impaired accumulation in infected cells documentsdelivered.comresearchgate.netbohrium.commdpi.comnih.gov |

These findings underscore the potential of pyrrolidinyl quinoline derivatives to act as broad-spectrum antiviral agents by targeting multiple aspects of the viral life cycle, including both enzymatic activity and the formation of structural components.

Molecular Mechanisms Underlying Anti-Neurodegenerative Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and enzymatic dysregulation are key contributors to the pathology of these conditions. Quinoline derivatives, including those with pyrrolidinyl substitutions, have shown promise as neuroprotective agents through various molecular mechanisms.

One of the primary mechanisms underlying the anti-neurodegenerative effects of these compounds is their antioxidant activity. bohrium.comnih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, leads to cellular damage and is implicated in neurodegeneration. bohrium.comnih.gov Pyrrolidinyl quinoline derivatives can act as free radical scavengers, mitigating the damaging effects of ROS. bohrium.com

Furthermore, these compounds can exert their neuroprotective effects through the inhibition of key enzymes involved in neurodegeneration. In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy. Certain pyrrolo[1,2-a] quinoline derivatives have been evaluated for their anti-Alzheimer's activity and have demonstrated high inhibitory capacity against AChE. ijlpr.com For instance, some synthesized dimethyl-1-(4-substituted benzoyl)-5-methylpyrrolo[1,2-a] quinoline-2,3-dicarboxylates and ethyl-1-(4-substituted benzoyl) 5-methylpyrrolo[1,2-a] quinoline-3-carboxylates exhibited IC50 values in the sub-micromolar range. ijlpr.com

In addition to AChE, monoamine oxidase B (MAO-B) is another important target in neurodegenerative diseases, particularly Parkinson's disease. Inhibition of MAO-B can increase the levels of dopamine (B1211576) in the brain. Docking simulations have suggested that some quinoline derivatives have the potential to inhibit MAO-B. bohrium.comresearchgate.net

The table below presents the inhibitory activity of selected pyrrolo[1,2-a]quinoline (B3350903) derivatives against targets relevant to Alzheimer's disease. ijlpr.com

| Compound | Target | IC50 (µM) |

| 1a | Anti-Alzheimer's | 0.28 ijlpr.com |

| 1d | Anti-Alzheimer's | 0.32 ijlpr.com |

| 1e | Anti-Alzheimer's | 0.30 ijlpr.com |

Immunomodulatory and Anti-inflammatory Mechanisms of Action

Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. Pyrrolidinyl quinoline derivatives have demonstrated immunomodulatory and anti-inflammatory properties, acting through various molecular pathways.

The anti-inflammatory effects of quinoline derivatives are often dependent on the nature and position of the substituents on the quinoline ring. nih.gov These compounds can target several key players in the inflammatory cascade. One of the well-established targets is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. nih.gov Quinolines bearing a carboxylic acid moiety have been shown to exhibit COX inhibition. nih.gov

In addition to direct enzyme inhibition, quinoline derivatives can modulate inflammatory signaling pathways. For instance, cryptolepine, an indoloquinoline alkaloid, has been shown to reduce nitric oxide production and nuclear factor-kappa B (NF-κB) DNA binding upon in vitro inflammatory stimulation. nih.gov The NF-κB signaling pathway is a central regulator of the inflammatory response.

Furthermore, indole (B1671886) derivatives, which share structural similarities with quinolines, are known to possess anti-inflammatory and immunomodulatory effects. researchgate.net These effects are mediated through their interaction with various components of the immune system and their ability to modulate the production of inflammatory mediators. The anti-inflammatory mechanisms of polyphenols, which can include quinoline-like structures, involve the inactivation of NF-κB and the modulation of the mitogen-activated protein kinase (MAPK) and arachidonic acid pathways. mdpi.com They can also inhibit enzymes involved in the production of reactive oxygen species, such as xanthine (B1682287) oxidase and NADPH oxidase, thereby reducing oxidative stress-induced inflammation. mdpi.com

The multifaceted mechanisms of action of pyrrolidinyl quinoline derivatives, encompassing the inhibition of viral replication, neuroprotection through antioxidant and enzyme-inhibiting activities, and modulation of inflammatory pathways, highlight the therapeutic potential of this class of compounds for a range of diseases.

Structure Activity Relationship Sar Studies of 3 Pyrrolidin 2 Yl Quinoline Acetate Analogs

Systematic Positional Isomerism Studies on the Quinoline (B57606) Ring System

The spatial arrangement of the nitrogen atom within the quinoline ring and the point of attachment of the pyrrolidine (B122466) ring are critical determinants of biological activity. Studies on related quinoline-based compounds have demonstrated that even subtle changes in the position of the nitrogen atom can significantly alter the compound's affinity and efficacy at its biological target.

For instance, in a study of aristoquinoline (B15135270) analogs as α3β4 nAChR modulators, the position of the nitrogen atom in the quinoline and isoquinoline (B145761) ring systems had a marked impact on their inhibitory potency. chemrxiv.orgnih.gov While not a direct study on 3-(pyrrolidin-2-yl)quinoline, these findings provide valuable insights into the importance of the nitrogen's location for receptor interaction, likely through directional polar interactions such as hydrogen bonding. chemrxiv.org The preference for certain positions suggests a specific orientation of the quinoline ring within the binding pocket of the receptor is necessary for optimal activity.

| Compound | Quinoline/Isoquinoline Isomer | IC50 (μM) at α3β4 nAChR chemrxiv.org |

|---|---|---|

| Analog 1 | 4-Quinoline | 0.89 ± 0.36 |

| Analog 2 | 5-Quinoline | 0.70 ± 0.14 |

| Analog 3 | 2-Quinoline | 0.54 ± 0.09 |

| Analog 4 | 4-Isoquinoline | 1.11 ± 0.23 |

| Analog 5 | 5-Isoquinoline | 1.45 ± 0.75 |

| Analog 6 | 8-Isoquinoline | 10 ± 11 |

This table is based on data from a study on aristoquinoline analogs and is presented to illustrate the principle of positional isomerism on a quinoline-containing scaffold. chemrxiv.org

Impact of Substituent Nature and Electronic Properties on the Quinoline Scaffold

The electronic properties of substituents on the quinoline ring play a pivotal role in modulating the biological activity of 3-(pyrrolidin-2-yl)quinoline analogs. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic system, thereby influencing its interaction with the target receptor.

Research on related nicotinic acetylcholine (B1216132) receptor modulators, where the quinoline ring was replaced by substituted phenyl rings, has shed light on these electronic effects. chemrxiv.org In one such study, the introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the phenyl ring led to a nearly three-fold increase in potency compared to the unsubstituted analog. chemrxiv.org Conversely, replacing the electron-poor quinoline ring with more electron-rich heterocycles like imidazole (B134444) or benzofuran (B130515) resulted in a decrease in activity. chemrxiv.org This suggests that an electron-poor aromatic system may be favorable for the activity of these compounds. However, the addition of a chlorine atom to a pyridine (B92270) ring, which also increases its electron-deficient character, only marginally improved potency, indicating that the relationship between electronic properties and activity is complex and not solely dependent on electron density. chemrxiv.org

| Analog | Substituent on Phenyl Ring | Electronic Nature | IC50 (μM) at α3β4 nAChR chemrxiv.org |

|---|---|---|---|

| Analog 7 | 4-Nitro | Strongly Electron-Withdrawing | 2.46 ± 0.73 |

| Analog 8 | 3-Nitro | Strongly Electron-Withdrawing | 3.13 ± 0.64 |

| Analog 9 | 4-Trifluoromethyl | Strongly Electron-Withdrawing | 0.35 ± 0.07 |

| Analog 10 | 4-Chloro-3-pyridyl | Electron-Withdrawing | 1.16 ± 0.39 |

This table is based on data from a study where the quinoline ring was replaced by substituted phenyl rings to illustrate the electronic effects of substituents. chemrxiv.org

The size and position of substituents on the quinoline scaffold can introduce steric hindrance and conformational constraints that significantly affect biological activity. Bulky substituents can clash with the binding site of the receptor, leading to a decrease in affinity. Conversely, appropriately sized substituents may enhance binding by making favorable van der Waals contacts.

SAR of Modifications on the Pyrrolidine Moiety

Substitutions on the pyrrolidine ring also play a crucial role in determining the pharmacological profile. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), for example, revealed that methylation at each carbon atom resulted in unique changes in its interactions with α7 and α4β2 nAChR subtypes. nih.gov This demonstrates that even small alkyl groups can probe the steric and hydrophobic tolerances of the receptor's binding site.

| Nicotine Analog | Modification on Pyrrolidine Ring | Effect on α7 nAChR Potency (relative to nicotine) nih.gov | Effect on α4β2 nAChR Potency (relative to nicotine) nih.gov |

|---|---|---|---|

| 2'-Methylnicotine | trans-2'-methylation | Enhanced (approx. 7-fold) | No significant difference |

| cis-3'-Methylnicotine | cis-3'-methylation | Reduced (approx. 3-fold) | Reduced (approx. 10-fold) |

| 4'-Methylnicotines | 4'-methylation | Greatly reduced efficacy | Greatly reduced efficacy |

This table is based on data from a study on nicotine analogs and is presented to illustrate the principle of substitutions on the pyrrolidine ring. nih.gov

The pyrrolidine ring of 3-(pyrrolidin-2-yl)quinoline contains a chiral center at the 2-position. The stereochemistry at this center is a critical factor for biological activity, as enantiomers often exhibit different pharmacological properties due to the stereospecific nature of receptor binding sites.

While specific data for the individual enantiomers of 3-(pyrrolidin-2-yl)quinoline were not found in the reviewed literature, the principle of stereoselectivity is well-established for pyrrolidine-containing compounds. For nicotine, the natural (S)-enantiomer is significantly more potent than the (R)-enantiomer at nAChRs. This is attributed to the specific three-dimensional arrangement of the pharmacophoric elements—the pyridine nitrogen, the pyrrolidine nitrogen, and the pyridine ring—which allows for optimal interaction with the amino acid residues in the receptor's binding site. It is highly probable that the (R)- and (S)-enantiomers of 3-(pyrrolidin-2-yl)quinoline would also display significant differences in their biological activity, with one enantiomer likely being more potent than the other.

Contribution of the Acetate (B1210297) Moiety to Ligand-Target Interactions and Biological Response

The acetate group, with its carboxylate function, can participate in various non-covalent interactions within a receptor's binding pocket. These interactions are fundamental to the affinity and specificity of the ligand. Potential interactions include:

Ionic Bonding: At physiological pH, the acetate moiety can exist as a carboxylate anion, allowing it to form strong ionic bonds or salt bridges with positively charged amino acid residues such as arginine, lysine, or histidine in the target protein.

Hydrogen Bonding: The oxygen atoms of the acetate group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone.

Van der Waals Forces: The methyl group of the acetate provides a small lipophilic surface that can engage in favorable van der Waals interactions with nonpolar regions of the binding site.

Mechanistic studies on other metal complexes have suggested that acetate can act as a ligand, potentially facilitating the formation of stable cyclic intermediates that can influence selectivity and reaction efficiency. acs.org The presence of coordinated acetate can be observed in 1H NMR spectra, indicating its direct involvement in the complex's structure. acs.org

The impact of modifying the acetate moiety on biological activity can be systematically explored to elucidate its role. A hypothetical data table below illustrates potential outcomes of such modifications.

| Modification of Acetate Moiety | Predicted Interaction Type | Hypothetical Biological Activity (IC₅₀, nM) |

| Acetate (Original) | Ionic, Hydrogen bond acceptor | 50 |

| Amide | Hydrogen bond donor/acceptor | 150 |

| Ester (Methyl) | Reduced H-bond acceptor capacity | 200 |

| Carboxylic Acid | Potential for stronger H-bonding | 40 |

| Hydroxamic Acid | Potential for metal chelation | 75 |

| Tetrazole | Bioisostere of carboxylic acid | 60 |

This hypothetical data suggests that replacing the acetate with a bioisosteric group like a carboxylic acid could maintain or slightly improve activity, while converting it to an amide or ester, which alters the electronic and hydrogen bonding properties, might lead to a decrease in potency.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Potency and Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological properties, enhanced synthetic accessibility, or a more favorable intellectual property position. nih.govresearchgate.net These approaches involve modifying the core structure (the scaffold) or replacing specific functional groups with others that have similar biological effects. nih.gov

For the 3-(pyrrolidin-2-yl)quinoline scaffold, numerous opportunities for such modifications exist. The goal is to retain the key pharmacophoric features responsible for biological activity while exploring new chemical space. uniroma1.it

Scaffold Hopping: This involves replacing the quinoline or pyrrolidine ring systems with other heterocyclic or carbocyclic structures that can maintain a similar spatial arrangement of key functional groups. The aim is to identify new core structures that may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. uniroma1.it

Bioisosteric Replacements: This strategy focuses on substituting specific parts of the molecule with bioisosteres—groups or molecules that share chemical and physical similarities, leading to broadly similar biological effects. baranlab.org For the 3-(pyrrolidin-2-yl)quinoline scaffold, several bioisosteric replacements could be considered:

Quinoline Ring Replacements: The quinoline core could be replaced with other bicyclic heteroaromatic systems like cinnoline, quinazoline (B50416), or isoquinoline. mdpi.com Such modifications can alter the electronic distribution and hydrogen bonding capacity of the core.

Pyrrolidine Ring Modifications: The pyrrolidine ring can be replaced with other five- or six-membered nitrogen-containing heterocycles such as piperidine (B6355638) or morpholine. The stereochemistry of the substituent at the 2-position of the pyrrolidine is often crucial for activity.

Linker Modifications: The direct bond between the quinoline and pyrrolidine rings can be replaced with various linkers (e.g., -CH₂-, -O-, -NH-) to alter the relative orientation of the two ring systems.

The following table presents hypothetical examples of scaffold hopping and bioisosteric replacements for the 3-(pyrrolidin-2-yl)quinoline scaffold and their potential impact on activity.

| Original Scaffold/Group | Replacement Scaffold/Group | Rationale | Hypothetical Potency (Ki, nM) |

| Quinoline | Cinnoline | Altered nitrogen positioning and electronics. mdpi.com | 80 |

| Quinoline | Naphthyridine | Introduction of an additional hydrogen bond acceptor. | 45 |

| Pyrrolidine | Piperidine | Change in ring size and conformation. | 120 |

| Pyrrolidine | Thiazolidine | Introduction of a sulfur atom, altering polarity. | 250 |

These hypothetical examples illustrate how subtle or significant changes to the molecular framework can lead to substantial differences in biological activity, providing avenues for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nuph.edu.ua By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel analogs, prioritize compounds for synthesis, and provide insights into the mechanism of action. researchgate.net

For a series of 3-(pyrrolidin-2-yl)quinoline acetate analogs, a QSAR study would typically involve the following steps:

Data Set Assembly: A series of analogs with varying substituents on the quinoline and pyrrolidine rings would be synthesized and their biological activity (e.g., IC₅₀ or Kᵢ values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be classified into several categories:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Descriptors of molecular connectivity and shape.

Geometrical (3D): Molecular surface area, volume, etc.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), dipole moment.

Quantum Chemical: Energies of molecular orbitals (HOMO, LUMO), atomic charges.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. uran.uaresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development). researchgate.netnih.gov

A hypothetical QSAR equation for a series of 3-(pyrrolidin-2-yl)quinoline acetate analogs might look like this:

pIC₅₀ = 0.5 * LogP - 0.02 * PSA + 1.2 * Mor29u + 3.5

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the molecule.

PSA is the polar surface area.

Mor29u is a 3D-MoRSE descriptor encoding information about the 3D structure of the molecule.

The following table shows hypothetical data for a set of analogs and the pIC₅₀ predicted by the equation above.

| Compound | LogP | PSA (Ų) | Mor29u | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analog 1 | 3.5 | 65 | -0.8 | 4.6 | 4.65 |

| Analog 2 | 4.1 | 72 | -0.6 | 4.9 | 4.89 |

| Analog 3 | 3.8 | 60 | -0.9 | 4.6 | 4.78 |

| Analog 4 | 4.5 | 80 | -0.4 | 5.0 | 5.17 |

Such a model, once validated, can be a valuable tool in the rational design of new, more potent 3-(pyrrolidin-2-yl)quinoline acetate analogs. mdpi.comucm.es

Computational and Chemoinformatic Approaches in Pyrrolidinyl Quinoline Research

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the interaction between a small molecule ligand, such as a pyrrolidinyl quinoline (B57606) derivative, and the binding site of a target protein. researchgate.net

Molecular docking simulations are instrumental in predicting how strongly a ligand will bind to a protein's active site, an affinity often quantified by a "docking score" in units such as kcal/mol. rjptonline.org A lower binding energy value typically suggests a more stable and potent ligand-receptor complex. orientjchem.org For instance, in studies involving quinoline derivatives targeting enzymes like HIV reverse transcriptase, docking scores have been used to rank potential inhibitors, with some compounds exhibiting higher scores than standard drugs. nih.gov One study on novel quinoline-thiadiazole derivatives found docking scores ranging from -5.87 to -8.56 kcal/mol against the cyclooxygenase-1 (COX-1) enzyme. rjptonline.org

These simulations also reveal the specific binding mode, which includes the conformation of the ligand within the binding pocket and the network of non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies on quinoline-3-carboxamides (B1200007) showed that the quinoline nitrogen consistently forms a crucial hydrogen bond with the hinge region of various kinases, acting as an ATP-competitive inhibitor. mdpi.com

Table 1: Example Docking Scores of Quinoline Derivatives Against Various Targets

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |

| Pyrimidine-containing Quinolines | HIV Reverse Transcriptase | -10.675 | nih.gov |

| Quinoline-Thiadiazole Derivatives | Cyclooxygenase-1 (COX-1) | -8.56 | rjptonline.org |

| Quinoline Hydrazide Derivatives | Human Aurora A Kinase | -8.20 | orientjchem.org |

| Pyrrolidine-2,5-dione Derivatives | Acetylcholinesterase | -13.7 | ucj.org.ua |

A significant outcome of molecular docking is the identification of key amino acid residues within the receptor's binding site that are critical for ligand recognition and binding. By analyzing the docked pose, researchers can pinpoint which residues form hydrogen bonds or have significant hydrophobic contact with the ligand. In a study of quinoline derivatives as potential acetylcholinesterase inhibitors, docking and subsequent molecular dynamics simulations highlighted interactions with specific residues in the enzyme's active site. nih.govnih.gov Similarly, research on pyrrolidine-2,5-dione containing quinoline structures identified hydrogen bonding with Ser200 and His440 as key for acetylcholinesterase inhibition. ucj.org.ua This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the ligand's structure to improve its complementarity with the binding pocket and enhance its biological activity. orientjchem.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. arabjchem.org These methods are used to analyze the distribution of electrons, predict molecular geometry, and assess the chemical reactivity of compounds such as 3-(Pyrrolidin-2-yl)quinoline.

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov These predicted spectra can be compared with experimentally obtained data to confirm the chemical structure of a newly synthesized compound. nih.gov For complex heterocyclic systems like pyrrolidinyl quinolines, this computational validation is a powerful tool to ensure the correct compound has been produced before proceeding with further biological testing. For example, studies on 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives have used semiempirical quantum chemical methods to model their optical absorption spectra, showing good agreement with measured values. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation tracks the trajectory of a ligand-protein complex, providing insights into its stability, flexibility, and the thermodynamics of binding. mdpi.com

MD simulations are frequently performed for extended periods, such as 100 nanoseconds, to observe the dynamic behavior of the system. mdpi.commdpi.com A key metric analyzed is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of a selection of atoms over the simulation time. A stable RMSD value for the protein-ligand complex suggests that the ligand remains securely bound in the active site and that the binding pose predicted by docking is stable. mdpi.com Studies on quinoline derivatives targeting various kinases have used MD simulations to confirm the stability of the docked complexes and the persistence of key interactions throughout the simulation. mdpi.com These simulations provide a more realistic representation of the physiological environment, accounting for the flexibility of both the ligand and the protein, and the presence of solvent molecules. arabjchem.orgresearchgate.net

Cheminformatics Tools for Chemical Space Exploration and Library Design

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the exploration of chemical space and the design of compound libraries. The concept of "chemical space" encompasses all possible molecules that could theoretically exist. nih.gov Given its vastness, cheminformatics tools are essential for navigating this space to identify novel and promising regions for drug discovery. nih.gov

For pyrrolidinyl quinoline research, these tools are employed to design focused or diverse libraries of derivatives. Library design can be based on various criteria, including structural diversity, physicochemical properties, and predicted biological activity. nih.gov Algorithms can be used to enumerate virtual libraries of 3-(Pyrrolidin-2-yl)quinoline acetate (B1210297) analogs by systematically modifying different parts of the molecule, such as substituents on the quinoline or pyrrolidine (B122466) rings. researchgate.net

Visualization tools are a key component of chemical space exploration, allowing researchers to map and analyze large datasets of compounds. nih.gov Techniques such as principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE) can project the high-dimensional chemical space into two or three dimensions, facilitating the identification of clusters of structurally similar compounds and the exploration of structure-activity relationships (SAR). nih.gov This helps in designing libraries that effectively cover a desired region of chemical space or are focused on optimizing a particular property. nih.gov

| Cheminformatics Tool/Technique | Application in Pyrrolidinyl Quinoline Research | Example |

| Molecular Descriptors | Numerical representations of a molecule's properties. | Calculating properties like molecular weight, logP, and polar surface area for virtual libraries of derivatives. |

| Clustering Algorithms | Grouping similar molecules together based on their descriptors. | Identifying structurally distinct sub-families within a large pyrrolidinyl quinoline library. |

| Virtual Library Enumeration | Generating large sets of virtual compounds based on a core scaffold and a set of building blocks. | Creating a virtual library of thousands of 3-(Pyrrolidin-2-yl)quinoline acetate analogs with diverse substitutions. |

| Chemical Space Visualization | Representing high-dimensional chemical data in a lower-dimensional space for analysis. | Using PCA plots to visualize the diversity of a designed pyrrolidinyl quinoline library compared to known drugs. nih.gov |

ADMET Prediction and Property Optimization via In Silico Methods

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico methods for ADMET prediction have become indispensable in the early stages of drug discovery to flag and filter out compounds with potentially unfavorable properties, thereby reducing late-stage attrition. audreyli.com

For derivatives of 3-(Pyrrolidin-2-yl)quinoline, computational models can predict a range of ADMET-related properties. These models are typically built using machine learning algorithms trained on large datasets of experimental data. For example, quantitative structure-property relationship (QSPR) models can correlate calculated molecular descriptors with experimental ADMET properties. japsonline.com

| ADMET Property | In Silico Prediction Method | Relevance to Pyrrolidinyl Quinoline Optimization |

| Absorption | Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA). | Guiding modifications to improve the potential for oral bioavailability. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Optimizing compounds to either target or avoid the central nervous system. |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. | Designing analogs with improved metabolic stability. |

| Excretion | Prediction of properties like total clearance. japsonline.com | Informing the potential dosing regimen and duration of action. |

Future Research Directions and Unexplored Avenues for 3 Pyrrolidin 2 Yl Quinoline Acetate Research

Development of Novel Synthetic Pathways for Complex Analogs

The exploration of the full therapeutic potential of the 3-(pyrrolidin-2-yl)quinoline scaffold is intrinsically linked to the ability to synthesize a diverse library of complex analogs. Future research will necessitate a move beyond traditional synthetic methods towards more efficient, sustainable, and versatile strategies. Key areas of focus will include the development of multicomponent reactions (MCRs), the use of sustainable catalytic systems, and diversity-oriented synthesis. tandfonline.commdpi.com

MCRs offer a powerful approach to rapidly generate molecular complexity from simple starting materials in a single step, which is highly efficient for creating large libraries of analogs for screening. tandfonline.com Furthermore, the development of catalytic systems employing earth-abundant and non-toxic metals like iron or copper, or even metal-free photocatalytic protocols, aligns with the principles of green chemistry. mdpi.com These methods promise to provide more environmentally responsible and cost-effective routes for producing quinoline (B57606) derivatives. mdpi.com

Diversity-oriented synthesis will be crucial for exploring the vast chemical space around the core scaffold, allowing for the systematic modification of the quinoline and pyrrolidine (B122466) rings to fine-tune biological activity. nih.gov

Table 1: Comparison of Synthetic Strategies for Pyrrolidinyl Quinoline Analogs

| Synthetic Strategy | Advantages | Challenges | Key References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid generation of complexity, operational simplicity. | Substrate scope can be limited; optimization can be complex. | tandfonline.com |

| Sustainable Catalysis (e.g., Fe, Cu, Photocatalysis) | Lower cost, reduced toxicity, environmentally benign. | Catalyst stability and reusability; reaction efficiency may be lower than precious metal catalysts. | mdpi.com |

| Diversity-Oriented Synthesis (DOS) | Systematic exploration of chemical space, generation of structurally diverse libraries. | Requires complex synthetic planning and robust purification methods. | nih.gov |

| [3+2] Cycloaddition Reactions | High stereo- and regioselectivity for constructing the pyrrolidine ring. | Requires specific precursors like azomethine ylides; can be sensitive to reaction conditions. | tandfonline.com |

Advanced Mechanistic Elucidation through Proteomics and Metabolomics Integration

Understanding the precise mechanism of action of 3-(pyrrolidin-2-yl)quinoline acetate (B1210297) and its analogs is paramount for their development as therapeutic agents. While initial studies may identify a primary target, the full biological impact often involves a complex interplay of multiple proteins and metabolic pathways. The integrated application of proteomics and metabolomics—often termed "multi-omics"—offers a powerful, unbiased approach to unravel these complexities. mdpi.comnih.gov

Proteomics can be used to identify the direct protein targets of a compound by using techniques like affinity chromatography with the drug immobilized as bait. nih.gov This method has been successfully used to identify selective targets for other quinoline drugs, such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov Beyond direct binding partners, proteomics can provide a global snapshot of changes in protein expression and post-translational modifications within cells or tissues upon treatment, revealing downstream effects and pathway modulation. duke.edu

Metabolomics complements this by measuring changes in the levels of endogenous small molecules (metabolites), providing a functional readout of cellular activity. nih.govmdpi.com By combining these approaches, researchers can build a comprehensive picture of how a compound affects cellular networks, identify potential off-target effects, and discover novel biomarkers for efficacy. mdpi.com

Table 2: Potential Protein Targets for Quinoline Derivatives Identified via Proteomics

| Protein Target | Function | Potential Therapeutic Area | Key References |

|---|---|---|---|

| Aldehyde Dehydrogenase 1 (ALDH1) | Detoxification, retinoic acid signaling | Cancer, inflammation | nih.gov |

| Quinone Reductase 2 (QR2) | Redox regulation, detoxification | Neurodegenerative diseases, cancer | nih.gov |

| Tubulin | Cytoskeleton formation, cell division | Cancer | nih.gov |

| DNA Gyrase / Topoisomerase IV | DNA replication and repair | Infectious diseases (antibacterial) | researchgate.net |

| Kinases (e.g., EGFR, BRAF) | Signal transduction | Cancer | researchgate.netresearchgate.net |

Rational Design of Highly Selective and Potent Analogs for Specific Biological Targets

Once key biological targets are identified, the next frontier is the rational design of new analogs with enhanced potency and selectivity. This involves a shift from broad screening to a more targeted, structure-based approach. benthamscience.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to this effort. nih.gov

Molecular docking simulations can predict how different analogs bind to the active site of a target protein, allowing chemists to prioritize modifications that are most likely to improve affinity and selectivity. nih.gov For instance, by analyzing the interactions between a lead compound and its target, researchers can design new molecules that form additional hydrogen bonds or hydrophobic interactions, thereby increasing binding strength. nih.gov QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to identify which chemical features are most important for potency. nih.gov This knowledge guides the synthesis of new derivatives with optimized properties, judiciously modifying the scaffold to block metabolic pathways or enhance target engagement. benthamscience.com

Exploration of Multitargeting Strategies with Pyrrolidinyl Quinoline Derivatives

The concept of a "magic bullet"—one drug for one target—is increasingly being replaced by the idea of multitargeted ligands, which can simultaneously modulate several key proteins in a disease pathway. The quinoline scaffold is particularly well-suited for this approach due to its status as a privileged structure, with derivatives showing activity against a wide range of targets including kinases, topoisomerases, and enzymes involved in metabolism. researchgate.netresearchgate.net

Future research should intentionally explore this multitargeting potential. For complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological processes, a single drug that hits several nodes in the disease network could be more effective and less prone to resistance than a highly selective agent. Designing such compounds involves creating hybrid molecules that combine the pharmacophoric features necessary to bind to different targets. For example, one part of the molecule could be optimized for a kinase active site, while another part is designed to interact with a DNA-modifying enzyme.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. africansciencegroup.comnih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. mdpi.com

In the context of 3-(pyrrolidin-2-yl)quinoline acetate research, AI can be applied in several ways. ML models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds, allowing for the rapid in-silico screening of millions of potential analogs before any are synthesized in the lab. mdpi.comastrazeneca.com Generative AI models can even design entirely new molecular structures that are optimized for a specific therapeutic profile. nih.gov Furthermore, AI can assist in planning synthetic routes, predicting the outcomes of chemical reactions, and optimizing reaction conditions, making the synthesis of complex analogs more efficient. mdpi.comresearchgate.net

Table 3: Applications of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Impact | Key References |

|---|---|---|---|

| Target Identification | Analysis of 'omics' data to identify novel disease-associated targets. | Accelerates the discovery of new therapeutic targets. | mdpi.com |

| Hit Identification | Virtual screening of large compound libraries; prediction of molecular properties. | Reduces time and cost of initial screening; increases hit rate. | africansciencegroup.comastrazeneca.com |

| Lead Optimization | Generative models for de novo drug design; QSAR and ADMET prediction. | Designs compounds with improved potency, selectivity, and drug-like properties. | nih.govmdpi.com |

| Synthesis Planning | Retrosynthesis prediction; reaction outcome and condition optimization. | Streamlines the chemical synthesis process, making it faster and more efficient. | mdpi.comresearchgate.net |

Development of Advanced Chemical Biology Probes Based on the 3-(Pyrrolidin-2-yl)quinoline Scaffold

Chemical biology probes are essential tools for dissecting complex biological processes. These are molecules derived from a bioactive compound, but modified with a reporter tag (like a fluorescent dye) or a reactive group (for covalent labeling of targets). Developing such probes from the 3-(pyrrolidin-2-yl)quinoline scaffold would be a significant step forward.

These probes could be used to visualize the subcellular localization of the compound's targets in living cells, track its engagement with these targets in real-time, and identify binding partners through pull-down experiments followed by mass spectrometry. This provides a direct and powerful method for target validation and mechanistic elucidation, complementing the data from proteomics and metabolomics studies. The synthetic versatility of the quinoline scaffold is an advantage here, offering multiple points for the attachment of tags without disrupting the core interactions with biological targets. researchgate.net

Q & A

Q. What synthetic strategies are effective for preparing 3-(Pyrrolidin-2-yl)quinoline acetate and its intermediates?

The synthesis typically involves multi-step pathways, including Suzuki coupling for introducing aryl/heteroaryl groups. For example, palladium-catalyzed cross-coupling of quinoline boronic esters with halogenated pyrrolidine derivatives can yield the core structure . Intermediates like 3-bromoquinoline or functionalized pyrrolidines are synthesized first, followed by catalytic coupling (e.g., using Pd(OAc)₂ and triphenylphosphine) under optimized conditions . Purification often employs TLC with ethyl acetate-based solvent systems .

Q. How is the purity of 3-(Pyrrolidin-2-yl)quinoline acetate validated in experimental workflows?

Thin-layer chromatography (TLC) with silica gel-G plates and solvent systems (e.g., ethyl acetate/petroleum ether/methanol) is standard for monitoring reaction progress . High-performance liquid chromatography (HPLC) or NMR spectroscopy (e.g., ¹H/¹³C) confirms purity and structural integrity, with comparisons to published spectral data for related quinoline derivatives .

Q. What mechanisms are hypothesized for the biological activity of quinoline-pyrrolidine hybrids?

Quinoline derivatives often act via DNA intercalation or enzyme inhibition (e.g., topoisomerases). The pyrrolidine moiety may enhance binding to biological targets through hydrogen bonding or steric effects. Similar compounds show activity against cancer cells and inflammation, suggesting dual mechanisms involving nucleic acid interaction and modulation of inflammatory pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(Pyrrolidin-2-yl)quinoline acetate analogs?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications (e.g., substituent positioning). For example, methyl or halogen groups on the quinoline ring significantly alter potency . Systematic SAR studies using standardized assays (e.g., IC₅₀ comparisons across cancer models) and computational docking to predict target affinity are critical .

Q. What advanced techniques optimize the regioselectivity of pyrrolidine-quinoline coupling reactions?

Microwave-assisted synthesis or ultrasound irradiation in ionic liquid media (e.g., triethylammonium acetate) improves reaction efficiency and regioselectivity . Catalytic systems like Pd(OAc)₂ with bulky ligands (e.g., tricyclohexylphosphine) can direct coupling to the quinoline C-3 position .

Q. How do structural modifications (e.g., sulfonyl or chlorobenzene groups) impact the pharmacokinetic profile of 3-(Pyrrolidin-2-yl)quinoline acetate?

Introducing electron-withdrawing groups (e.g., 4-chlorobenzenesulfonyl) increases metabolic stability but may reduce solubility. Pharmacokinetic studies in rodent models, paired with LogP measurements and cytochrome P450 inhibition assays, help balance bioavailability and efficacy .

Methodological Considerations

- Data Interpretation : Cross-validate bioactivity findings using orthogonal assays (e.g., enzymatic vs. cell-based) to minimize false positives .

- Synthetic Challenges : Address low yields in coupling steps by screening solvents (e.g., DMF vs. THF) and catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) .

- Safety Protocols : Follow guidelines for handling acetate derivatives, including PPE for skin/eye protection and proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.